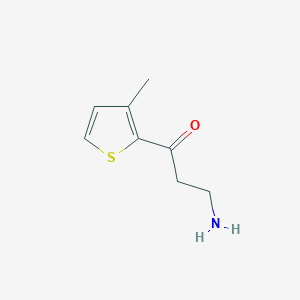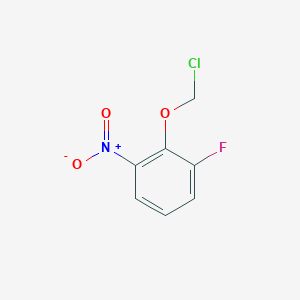
2-(Chloromethoxy)-1-fluoro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethoxy)-1-fluoro-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloromethoxy group, a fluorine atom, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1-fluoro-3-nitrobenzene typically involves the chloromethylation of a fluoronitrobenzene derivative. One common method includes the reaction of 1-fluoro-3-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethoxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-(Chloromethoxy)-1-fluoro-3-aminobenzene.
Aplicaciones Científicas De Investigación
2-(Chloromethoxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethoxy)-1-fluoro-3-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. For example, the nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethoxy)-1-fluoro-4-nitrobenzene
- 2-(Chloromethoxy)-1-fluoro-2-nitrobenzene
- 2-(Chloromethoxy)-1-fluoro-3-aminobenzene
Uniqueness
2-(Chloromethoxy)-1-fluoro-3-nitrobenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and interaction with other molecules. The combination of a chloromethoxy group, a fluorine atom, and a nitro group provides a distinct set of chemical properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C7H5ClFNO3 |
|---|---|
Peso molecular |
205.57 g/mol |
Nombre IUPAC |
2-(chloromethoxy)-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c8-4-13-7-5(9)2-1-3-6(7)10(11)12/h1-3H,4H2 |
Clave InChI |
ORFDQDWNWMVUGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)OCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



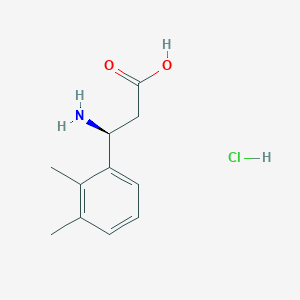
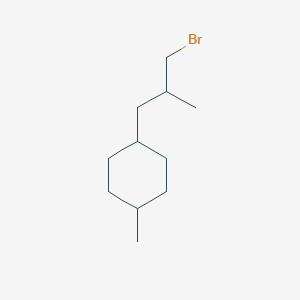
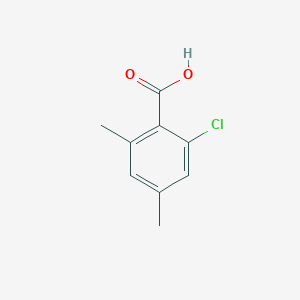

![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
![2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)
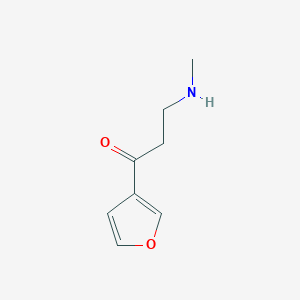


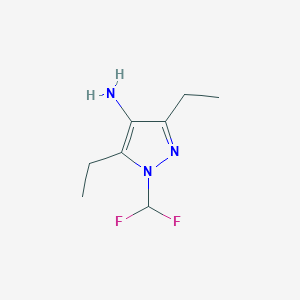
![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)
